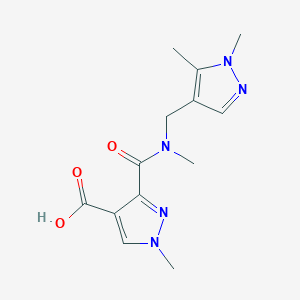
N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide: is a complex organic compound featuring a unique structure that includes thiazolidinone and hydrazone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Thiazolidinone Core: The initial step involves the cyclization of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.
Hydrazone Formation: The thiazolidinone intermediate is then reacted with hydrazine or a hydrazine derivative to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have indicated that the compound can interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings, which require specific chemical functionalities.
Mechanism of Action
The mechanism by which N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide exerts its effects is primarily through its interaction with biological macromolecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The thiazolidinone and hydrazone moieties are particularly important for these interactions, as they can mimic natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
- N-carbamoyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide
- N-carbamoyl-2-((E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide
Uniqueness
Compared to similar compounds, N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both thiazolidinone and hydrazone moieties in a single molecule provides a unique platform for diverse chemical transformations and biological interactions.
Properties
IUPAC Name |
N-carbamoyl-2-[(2E)-4-oxo-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O4S2/c10-7(19)11-4(16)1-3-6(18)13-9(21-3)15-14-8-12-5(17)2-20-8/h3H,1-2H2,(H,12,14,17)(H,13,15,18)(H3,10,11,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAFGBOCPZEQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC(=O)N)/S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2675517.png)

![(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2675524.png)
![N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide](/img/structure/B2675527.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2675528.png)
![5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2675529.png)
![5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2675530.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675533.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2675534.png)
![3-amino-N-[(2R)-butan-2-yl]propanamide hydrochloride](/img/structure/B2675535.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B2675536.png)

